2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. The presence of chlorine and difluoroethyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Difluoroethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Hiyama couplings, to form C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Oxidized or Reduced Forms: N-oxides or amines.
Coupled Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer and antiviral agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation and viral replication.
Biological Studies: Used in studies to understand the mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives in biological systems.
Chemical Biology: Employed as a probe to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases and DNA . The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as cell division and signal transduction, resulting in anticancer and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog that lacks the pyrrole ring and difluoroethyl group.
7H-Pyrrolo[2,3-d]pyrimidine: The parent compound without the chlorine and difluoroethyl substituents.
2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with different substituents on the pyrimidine or pyrrole rings.
Uniqueness
This compound is unique due to the presence of both chlorine and difluoroethyl groups, which enhance its reactivity and biological activity compared to its simpler analogs . These substituents allow for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
2-chloro-7-(2,2-difluoroethyl)pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N3/c9-8-12-3-5-1-2-14(4-6(10)11)7(5)13-8/h1-3,6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOADXNUCDTPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=NC=C21)Cl)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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